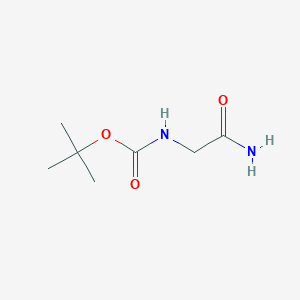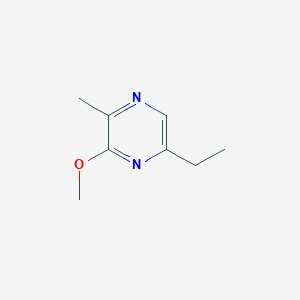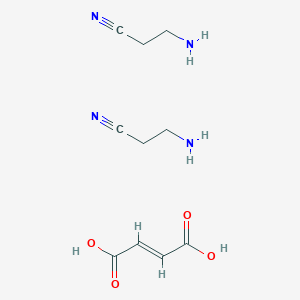
2-Thiazolecarboxaldehyde
Overview
Description
2-Thiazolecarboxaldehyde is an organic compound with the molecular formula C4H3NOS. It is a thiazole derivative, characterized by the presence of a formyl group attached to the second carbon of the thiazole ring. This compound is known for its versatility in various chemical reactions and its utility as a building block in organic synthesis .
Mechanism of Action
Target of Action
It’s known that this compound is a reactive derivative of thiazole aldehyde .
Mode of Action
2-Thiazolecarboxaldehyde undergoes a Baylis–Hillman reaction with methyl acrylate. This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), a common catalyst used in organic synthesis
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 1288 g/mL at 25 °C These physical properties may influence its absorption and distribution within the body
Result of Action
It’s known that the compound is a useful building block for taxane analogs . Taxanes are a class of drugs commonly used in cancer treatment, suggesting that this compound may have potential applications in medicinal chemistry.
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
2-Thiazolecarboxaldehyde is known to undergo the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . This reaction mechanism has been studied using electrospray ionization mass spectrometry (ESI-MS)
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Baylis–Hillman reaction . This reaction involves the formation of a carbon-carbon bond and is catalyzed by DABCO
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiazolecarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromo thiazole with a Grignard reagent, followed by hydrolysis to yield the desired aldehyde . Another method includes the Baylis–Hillman reaction, where this compound is formed by reacting thiazole with methyl acrylate in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The Grignard reaction method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: 2-Thiazolecarboxylic acid.
Reduction: 2-Thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiazolecarboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Imidazolecarboxaldehyde
- 4-Oxazolecarboxaldehyde
- Benzothiazole-2-carboxaldehyde
- 2-Pyridinecarboxaldehyde
- 4-Imidazolecarboxaldehyde
- 5-Thiazolecarboxaldehyde
Comparison: 2-Thiazolecarboxaldehyde is unique due to its specific reactivity and the presence of the thiazole ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFNNUASMWGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370565 | |
| Record name | 2-Thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10200-59-6 | |
| Record name | 2-Thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Thiazolecarboxaldehyde interact with DNA, and what are the implications of this interaction?
A1: Research suggests that this compound demonstrates a binding affinity for calf-thymus DNA (CT-DNA). [] This interaction appears to involve the thiazole ring of the compound, suggesting a binding mechanism distinct from typical intercalation. [] While the exact downstream effects require further investigation, this binding affinity highlights the potential of this compound and its derivatives as DNA-targeting molecules for various applications.
Q2: Can this compound be used to synthesize complex molecules, and what role does asymmetric catalysis play in this process?
A2: Yes, this compound serves as a valuable building block in synthesizing complex molecules, particularly N-acylpyrrolidines. [] A key step involves a [3+2] cycloaddition reaction with methyl acrylate, where this compound reacts with L-leucine tert-butyl ester hydrochloride to form an imino ester. [] Asymmetric catalysis, facilitated by a silver acetate complex and a cinchona alkaloid like hydroquinine, is crucial in this step. [] This process enables the formation of specific stereoisomers with high enantiomeric control, highlighting the importance of asymmetric catalysis in achieving desired product selectivity and purity.
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A3: A combination of spectroscopic methods is typically employed for the comprehensive characterization of this compound and its derivatives. These include: * X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and overall molecular conformation. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and purity of the compound. [] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon backbone of the molecule.* Elemental Analysis: This method confirms the elemental composition, ensuring the synthesized compound matches the expected molecular formula. []* UV-Vis Spectroscopy: This technique is particularly useful for studying the interaction of this compound derivatives with DNA and RNA by analyzing changes in absorbance patterns. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















